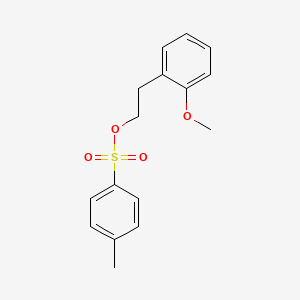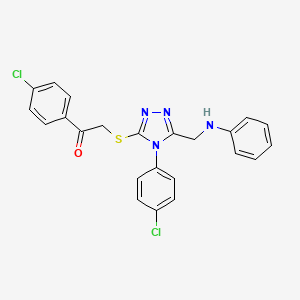![molecular formula C24H14BrF6N3O2S B12010646 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide CAS No. 618432-20-5](/img/structure/B12010646.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a bromophenyl group, and a quinazolinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Quinazolinyl Intermediate: This step involves the reaction of 4-bromophenylamine with appropriate reagents to form the quinazolinyl intermediate.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction involving trifluoromethylating agents.
Coupling Reactions: The final step involves coupling the quinazolinyl intermediate with the trifluoromethylated phenyl compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This typically includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Utilizing advanced purification methods such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-10,11-dihydro-6′-methoxy-9-cinchonanyl]thiourea: Utilized in enantioselective conjugate addition reactions.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
618432-20-5 |
|---|---|
Molekularformel |
C24H14BrF6N3O2S |
Molekulargewicht |
602.3 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H14BrF6N3O2S/c25-15-5-7-17(8-6-15)34-21(36)18-3-1-2-4-19(18)33-22(34)37-12-20(35)32-16-10-13(23(26,27)28)9-14(11-16)24(29,30)31/h1-11H,12H2,(H,32,35) |
InChI-Schlüssel |
HDYZXEJDFBJNEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)




![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
